molecular formula C9H10Cl6N2O5 B14500440 [1-[(1-Acetyloxy-2,2,2-trichloroethyl)carbamoylamino]-2,2,2-trichloroethyl] acetate CAS No. 64989-02-2

[1-[(1-Acetyloxy-2,2,2-trichloroethyl)carbamoylamino]-2,2,2-trichloroethyl] acetate

Cat. No.: B14500440
CAS No.: 64989-02-2
M. Wt: 438.9 g/mol
InChI Key: QNIZOVDYAFMFEF-UHFFFAOYSA-N
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Description

[1-[(1-Acetyloxy-2,2,2-trichloroethyl)carbamoylamino]-2,2,2-trichloroethyl] acetate is a complex organic compound characterized by its multiple trichloroethyl groups and acetyloxy functionalities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [1-[(1-Acetyloxy-2,2,2-trichloroethyl)carbamoylamino]-2,2,2-trichloroethyl] acetate typically involves the reaction of trichloroethyl carbamate with acetic anhydride under controlled conditions. The reaction is carried out in the presence of a catalyst, such as pyridine, to facilitate the acetylation process. The reaction conditions include maintaining a temperature range of 0-5°C to ensure the stability of the intermediate products .

Industrial Production Methods

Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to maximize yield and purity. The reaction is typically conducted in large reactors with precise temperature and pressure controls to ensure consistent product quality .

Chemical Reactions Analysis

Types of Reactions

[1-[(1-Acetyloxy-2,2,2-trichloroethyl)carbamoylamino]-2,2,2-trichloroethyl] acetate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

Scientific Research Applications

Chemistry

In chemistry, [1-[(1-Acetyloxy-2,2,2-trichloroethyl)carbamoylamino]-2,2,2-trichloroethyl] acetate is used as a reagent in organic synthesis. It serves as a precursor for the synthesis of more complex molecules and is utilized in various coupling reactions .

Biology

In biological research, this compound is studied for its potential as a biochemical probe. Its unique structure allows it to interact with specific enzymes and proteins, making it useful in enzyme inhibition studies .

Medicine

In medicine, the compound is explored for its potential therapeutic applications. Its ability to undergo specific chemical reactions makes it a candidate for drug development, particularly in designing inhibitors for certain diseases .

Industry

Industrially, this compound is used in the production of specialty chemicals. Its reactivity and stability make it suitable for use in the manufacture of polymers and other advanced materials .

Mechanism of Action

The mechanism of action of [1-[(1-Acetyloxy-2,2,2-trichloroethyl)carbamoylamino]-2,2,2-trichloroethyl] acetate involves its interaction with specific molecular targets. The compound exerts its effects by binding to active sites of enzymes or receptors, thereby inhibiting their activity. The pathways involved include the inhibition of enzyme catalysis and disruption of protein-protein interactions .

Comparison with Similar Compounds

Similar Compounds

  • [1-(Acetyloxy)-2,2,2-trichloroethyl] carbamate
  • [1-(Methoxy)-2,2,2-trichloroethyl] carbamate
  • [1-(Acetyloxy)-2,2,2-trichloroethyl] acetate

Uniqueness

The uniqueness of [1-[(1-Acetyloxy-2,2,2-trichloroethyl)carbamoylamino]-2,2,2-trichloroethyl] acetate lies in its dual acetyloxy and trichloroethyl functionalities. This combination allows for a wide range of chemical reactions and applications, making it more versatile compared to similar compounds .

Properties

CAS No.

64989-02-2

Molecular Formula

C9H10Cl6N2O5

Molecular Weight

438.9 g/mol

IUPAC Name

[1-[(1-acetyloxy-2,2,2-trichloroethyl)carbamoylamino]-2,2,2-trichloroethyl] acetate

InChI

InChI=1S/C9H10Cl6N2O5/c1-3(18)21-5(8(10,11)12)16-7(20)17-6(9(13,14)15)22-4(2)19/h5-6H,1-2H3,(H2,16,17,20)

InChI Key

QNIZOVDYAFMFEF-UHFFFAOYSA-N

Canonical SMILES

CC(=O)OC(C(Cl)(Cl)Cl)NC(=O)NC(C(Cl)(Cl)Cl)OC(=O)C

Origin of Product

United States

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